3-Hydroxy-3-methylcyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68165-43-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-hydroxy-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-3-6(8)5-7/h9H,2-5H2,1H3 |
InChI Key |
DXBLIKWIRLTTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)O |
Origin of Product |
United States |
Contextual Significance in Organic Synthesis and Medicinal Chemistry Research
3-Hydroxy-3-methylcyclohexan-1-one holds considerable importance as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. Its bifunctional nature, possessing both a ketone and a tertiary alcohol, allows for a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The cyclohexanone (B45756) framework is a common motif in many bioactive molecules, and the presence of hydroxyl and methyl groups on the ring provides specific stereochemical and electronic properties that can be crucial for biological activity. nih.gov
In medicinal chemistry, the structural features of this compound are of particular interest. The ability to modify both the ketone and alcohol functionalities enables the creation of diverse libraries of compounds for drug discovery programs. These derivatives can be screened for various biological activities, contributing to the development of new therapeutic agents. alphachem.biz The rigid cyclohexanone ring also serves as a scaffold to present substituents in a well-defined three-dimensional orientation, which is critical for optimizing interactions with biological targets such as enzymes and receptors.
Historical Development and Evolution of Research on Cyclohexanone Derivatives
Research on cyclohexanone (B45756) and its derivatives has a rich history, dating back to the late 19th century. wikipedia.org Initially, studies focused on the fundamental reactions and properties of the basic cyclohexanone structure. Over the years, the scope of research expanded significantly, driven by the burgeoning fields of polymer chemistry and pharmaceuticals. nih.gov The industrial production of cyclohexanone, primarily as a precursor to nylons, spurred investigations into its large-scale synthesis and derivatization. wikipedia.orgtaylorandfrancis.com
The evolution of analytical techniques, such as spectroscopy and chromatography, played a pivotal role in advancing the study of cyclohexanone derivatives. These methods allowed for the precise characterization of complex structures and the analysis of reaction mixtures, paving the way for more sophisticated synthetic strategies. The development of stereoselective synthesis in the latter half of the 20th century was a particularly significant milestone, enabling chemists to control the three-dimensional arrangement of atoms in molecules like 3-Hydroxy-3-methylcyclohexan-1-one. This level of control is paramount in medicinal chemistry, where the stereochemistry of a molecule can dramatically influence its biological activity.
Rationale for In Depth Investigation of 3 Hydroxy 3 Methylcyclohexan 1 One
The focused investigation of 3-Hydroxy-3-methylcyclohexan-1-one stems from its unique combination of structural features and its potential as a synthetic intermediate. The tertiary alcohol at the 3-position introduces a chiral center, making it a valuable target for asymmetric synthesis and a useful building block for creating enantiomerically pure compounds. The methyl group at the same position provides steric bulk and influences the conformational preferences of the cyclohexanone (B45756) ring, which can have a profound impact on its reactivity and biological interactions.
Furthermore, the relative positions of the hydroxyl and keto groups (a γ-hydroxy ketone) allow for interesting intramolecular reactions and rearrangements. This reactivity can be exploited to construct novel carbocyclic and heterocyclic ring systems, which are of great interest in both materials science and medicinal chemistry. The potential to generate a racemic mixture of 3-hydroxy-3-methylcyclohexanone as a product in certain reactions further fuels research into its stereoselective synthesis and separation. askfilo.com
Overview of Key Research Areas and Methodological Approaches
Classical and Established Synthetic Routes
Nucleophilic Addition Reactions
Nucleophilic addition reactions are a cornerstone for the synthesis of this compound. These reactions typically involve the attack of a nucleophile on a carbonyl group or a conjugated system.
A prominent method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with an α,β-unsaturated ketone precursor like cyclohex-2-en-1-one. stackexchange.comechemi.com Grignard reagents are potent nucleophiles and strong bases, capable of adding to carbonyl groups and other electrophilic centers. masterorganicchemistry.commnstate.edu
The reaction of a Grignard reagent with an α,β-unsaturated ketone such as cyclohexenone presents two potential pathways: 1,2-addition and 1,4-addition (conjugate addition). stackexchange.comlibretexts.org
1,2-Addition: The nucleophilic methyl group directly attacks the electrophilic carbonyl carbon. Subsequent workup would lead to the formation of 1-methylcyclohex-2-en-1-ol. This pathway is generally favored for highly reactive organometallic reagents like Grignard and organolithium reagents. stackexchange.comechemi.com The reaction is typically under kinetic control, meaning the faster-forming product predominates. libretexts.org
1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon of the conjugated system, leading to an enolate intermediate. Protonation of this intermediate during workup yields 3-methylcyclohexan-1-one. Softer nucleophiles, such as organocuprates (Gilman reagents), tend to favor this pathway. ic.ac.uk
For the synthesis of this compound, a direct Grignard reaction on cyclohex-2-en-1-one is not the primary route as it would not directly yield the target molecule. Instead, the synthesis often starts from 1,3-cyclohexanedione (B196179). wikipedia.org In this approach, reaction with methylmagnesium bromide would lead to the desired this compound.
The selectivity between 1,2- and 1,4-addition can be influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. The use of copper catalysts can steer the reaction towards 1,4-addition, even with Grignard reagents. nih.govpnas.org
Table 1: Regioselectivity of Nucleophilic Addition to Cyclohexenone
| Nucleophile | Predominant Pathway | Product Type |
| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | Allylic Alcohol |
| Organocuprate (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate) | Ketone |
| Grignard with Cu Catalyst | 1,4-Addition (Conjugate) | Ketone |
The stoichiometry of the Grignard reagent is crucial. An excess of the reagent can lead to side reactions. For instance, if the starting material were an ester, two equivalents of the Grignard reagent would add to form a tertiary alcohol. masterorganicchemistry.com
The workup procedure is also critical. An acidic workup is necessary to protonate the intermediate alkoxide to form the final hydroxyl group. mnstate.edu The choice of acid and the temperature can influence the potential for side reactions like dehydration, especially if the resulting alcohol is tertiary. Careful control of pH and temperature during the workup is essential to isolate the desired this compound in good yield and purity.
Grignard Reagent-Mediated Synthesis from Unsaturated Precursors
Ring-Forming Cyclization Reactions
Ring-forming reactions, particularly intramolecular aldol condensations, provide another strategic approach to constructing the this compound skeleton. msu.edu This strategy involves the cyclization of a linear dicarbonyl precursor.
For the synthesis of this compound, a suitable precursor would be a 6-oxoheptanal. In the presence of a base, the enolate formed at one of the α-carbons can attack the other carbonyl group, leading to the formation of a six-membered ring. quora.comyoutube.com The initial product is a β-hydroxy ketone, which is the target molecule. The reaction conditions, such as temperature and base concentration, must be carefully controlled to prevent a subsequent dehydration reaction, which would lead to the formation of an α,β-unsaturated ketone. masterorganicchemistry.com
Functional Group Interconversions
The synthesis of this compound can also be accomplished through the interconversion of functional groups on a pre-existing cyclohexane (B81311) ring. A plausible route is the oxidation of a suitable diol precursor, such as 1-methylcyclohexane-1,3-diol.
Selective oxidation of the secondary alcohol in the diol to a ketone, while leaving the tertiary alcohol untouched, would yield the desired product. This can be achieved using a variety of modern selective oxidation reagents. For instance, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) is a common laboratory procedure. youtube.com A similar principle can be applied here, with the challenge being the chemoselectivity between the secondary and tertiary alcohols. The oxidation of 1,2-cyclohexanediol (B165007) is a known transformation that can lead to various products, including dicarboxylic acids, depending on the reaction conditions. researchgate.net
Advanced and Green Synthetic Approaches
The synthesis of this compound and related compounds has benefited significantly from the adoption of advanced and green chemical strategies. These methods move away from classical synthesis, focusing on biocatalysis, electro-organic synthesis, and flow chemistry to improve yield, selectivity, and safety while minimizing environmental impact.
Biocatalytic Transformations for Stereoselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, environmentally friendly conditions. researchgate.net The production of specific stereoisomers of hydroxy ketones is a key area where biocatalysis, using either whole microbial cells or isolated enzymes, provides significant advantages over traditional chemical methods. nih.gov
Whole-cell biocatalysis is an attractive method due to the ready availability of microorganisms, the ease of experimental procedures, and the presence of self-regenerating cofactors within the cell. mdpi.commdpi.com Baker's yeast (Saccharomyces cerevisiae) is one of the most widely studied and utilized microbial systems for the asymmetric reduction of a variety of ketones. mdpi.comworldwidejournals.com
Research on the synthesis of the closely related compound, 3-hydroxycyclohexanone (B1200884), from 1,3-cyclohexanedione has demonstrated the efficacy of baker's yeast. researchgate.netsphinxsai.com In these biotransformations, the yeast's dehydrogenase enzymes reduce one of the ketone groups with high stereospecificity. The process, which involves the cofactor NADH (Nicotinamide Adenine Dinucleotide Hydride), can be performed with both free and immobilized yeast cells. researchgate.netsphinxsai.com Immobilizing the baker's yeast in a medium like polyacrylamide gel can enhance operational stability and simplify the isolation of the final product. researchgate.net Remarkably, the biotransformation of 1,3-cyclohexanedione using this method yielded an optically pure hydroxy ketone with an enantiomeric excess (ee) of 93.3%. researchgate.netsphinxsai.com
The effectiveness of baker's yeast is not limited to a single substrate, as it has been successfully used to reduce a wide range of prochiral ketones to their corresponding chiral alcohols with good to excellent enantioselectivity. biomedpharmajournal.orgusm.my The stereochemical outcome of these reductions can be influenced by the structure of the substrate, including the presence and position of various substituents. mdpi.com
Table 1: Performance of Baker's Yeast in the Reduction of Related Cyclic Ketones
| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1,3-Cyclohexanedione | 3-Hydroxycyclohexanone | - | 93.3% | researchgate.net, sphinxsai.com |
| 2-Acetyl-3-methyl sulfolane | Corresponding Alcohol | 67% | >98% | mdpi.com |
| 4-Methylcyclohexanone | trans/cis-4-Methylcyclohexanol | >80% | 84:16 (diastereomeric ratio) | biomedpharmajournal.org |
While whole-cell systems are convenient, the use of isolated enzymes, such as ketoreductases (KREDs) or other alcohol dehydrogenases, can offer higher purity and selectivity, as it eliminates competing reactions from other enzymes within the cell. nih.govnih.gov The enantioselective reduction of ketones to optically active secondary alcohols is a primary application of this technique. usm.my Chiral hydroxy ketones, which are valuable building blocks for pharmaceuticals, can be obtained through the enzymatic reduction of corresponding diketones. rsc.org
A critical aspect of enzymatic catalysis is the optimization of reaction conditions to maximize the enantiomeric excess (ee) of the desired product. Several factors can be manipulated to achieve this:
Temperature : The enantiomeric excess of an alcohol formed via enzymatic reduction can be highly dependent on the reaction temperature. nih.gov For some reactions, increasing the temperature enhances ee, while for others, a decrease is beneficial. nih.gov For instance, the reduction of certain ketones to their corresponding alcohols was optimized by increasing the temperature to 40°C, which accelerated the process. usm.my
Co-substrate Concentration : The reversibility of the enzymatic reduction can lead to a decrease in the enantiomeric excess over time. This effect can be suppressed by using a large excess of a co-substrate, which drives the reaction toward the desired product. nih.gov
Enzyme Engineering : Modern protein engineering techniques allow for the modification of enzymes to enhance their stereoselectivity and stability. rsc.org By altering the amino acid sequence, researchers can create mutant enzymes with improved performance for specific substrates. nih.govacs.org For example, genetically engineered baker's yeast strains, with certain reductase enzymes overexpressed or knocked out, have been created to improve the stereoselectivity of β-keto ester reductions. nih.govacs.org
Table 2: Factors for Optimizing Enantiomeric Excess (ee) in Enzymatic Reductions
| Optimization Parameter | Effect on Reaction | Example | Reference |
| Temperature | Can increase or decrease ee depending on the specific enzyme and substrate. | Reduction of 2-butanone (B6335102) saw increased ee with higher temperature, while 2-pentanone saw the opposite. | nih.gov |
| Co-substrate Concentration | A high concentration can suppress reaction reversibility, preserving high ee. | Using a large excess of 2-propanol suppressed the loss of ee over time. | nih.gov |
| Genetic Engineering | Modifying the enzyme's structure can significantly improve stereoselectivity. | Overexpressing or knocking out specific reductase genes in baker's yeast improved ee for β-hydroxy ester products. | acs.org, nih.gov |
Electro-organic Synthesis Techniques (potential for related systems)
Electro-organic synthesis represents a green and efficient alternative to conventional chemical methods, utilizing electrons as the primary reagent to drive oxidation or reduction reactions. researchgate.netsphinxsai.com This approach avoids the need for stoichiometric chemical reducing or oxidizing agents, thereby minimizing waste. idw-online.de
The synthesis of 3-hydroxycyclohexanone has been successfully demonstrated using an electrochemical approach. researchgate.netsphinxsai.com The process involves the reduction of 1,3-cyclohexanedione in an alkaline medium (pH 9.0) under galvanostatic (constant current) conditions. sphinxsai.com Stainless steel (SS-316) electrodes are employed for both the cathode and anode. researchgate.netsphinxsai.com This method is considered environmentally friendly and has been established as a viable technique for synthesizing desired compounds through the reduction of appropriate substrates. sphinxsai.com The electrochemical approach is particularly suitable for the reduction of 1,3-diketones, where the outcome can be controlled by factors such as the electrode potential, pH, and electrode material. researchgate.net This technique holds significant potential for the synthesis of related derivatives, including this compound. researchgate.net Recent advancements have shown the electrosynthesis of other cyclohexanone derivatives, such as cyclohexanone oxime from cyclohexanone and nitrite, further highlighting the versatility of this method. nih.gov
Flow Chemistry Methodologies for Continuous Production
Flow chemistry, or continuous manufacturing, has revolutionized chemical synthesis by offering precise control over reaction parameters, leading to enhanced safety, improved product quality, and seamless scalability. symeres.comajinomoto.com Instead of large-scale batch reactors, reactions are performed in a continuous stream through narrow tubes or channels. ucd.ie This methodology is particularly advantageous for managing highly exothermic or hazardous reactions safely due to the small reaction volumes at any given time. symeres.com
While a specific flow synthesis for this compound is not prominently documented, the principles of flow chemistry are directly applicable. A continuous production process could be designed based on methodologies used for other complex molecules and cyclic ketones. acs.orgacs.org Such a system would offer several advantages over traditional batch processing:
Enhanced Heat Transfer : The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, which is critical for selective reactions. ucd.ie
Precise Residence Time Control : The time reactants spend in the reaction zone can be precisely controlled, leading to higher yields and fewer byproducts. nih.gov
Scalability : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel), rather than using larger, potentially more hazardous, reactors. ajinomoto.com
Automation : Flow systems can be fully automated, allowing for steady-state operation without manual intervention, which improves reproducibility and efficiency. nih.gov
Table 3: Comparison of Batch Processing vs. Flow Chemistry
| Feature | Batch Processing | Flow Chemistry | Reference |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. | symeres.com, ucd.ie |
| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. | ucd.ie |
| Scalability | Complex and requires re-optimization for larger vessels. | Straightforward; achieved by extending run time or numbering-up. | ajinomoto.com |
| Control | Limited control over mixing and residence time distribution. | Precise control over stoichiometry, mixing, and residence time. | symeres.com |
| Footprint | Requires large reactors and significant plant space. | Smaller footprint due to compact, modular equipment. | ucd.ie |
Strategic Use as a Chemical Building Block and Synthetic Intermediate
This compound is a valuable bifunctional molecule, possessing both a ketone and a tertiary alcohol. This unique combination of functional groups makes it a strategic building block for the synthesis of more complex organic molecules. The reactivity of each functional group can be selectively exploited to construct diverse molecular architectures.
The ketone moiety can undergo a wide range of classical carbonyl reactions. For instance, it can serve as an electrophilic site for nucleophilic attack by organometallic reagents, such as Grignard reagents (e.g., CH₃MgI), to form diols. chegg.com It can also be subjected to reduction to yield a diol, or participate in Wittig-type reactions to form alkenes.
The tertiary hydroxyl group can be used as a handle for further functionalization. It can be converted into an ether or ester, or it can act as a directing group in subsequent reactions on the cyclohexyl ring. The reaction of a related compound, 3,3,5-trimethylcyclohexanone, with various Grignard reagents has been shown to produce a range of 1-alkyl-cyclohexanols, demonstrating the utility of the ketone in these cyclic systems for building molecular complexity. rsc.org Furthermore, the general strategy of reacting cyclic ketones with nucleophiles followed by oxidation or other transformations is a common method for creating complex intermediates. orgsyn.org
Table 4: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
| Ketone | Nucleophilic Addition | Grignard Reagents (R-MgX) | 1-Alkyl-1,3-dihydroxy-3-methylcyclohexane |
| Ketone | Reduction | NaBH₄, LiAlH₄ | 1,3-Dihydroxy-3-methylcyclohexane |
| Ketone | Wittig Reaction | Ph₃P=CHR | 3-Hydroxy-3-methyl-1-alkylidenecyclohexane |
| Ketone | Reductive Amination | NH₃, H₂, Catalyst | 1-Amino-3-hydroxy-3-methylcyclohexane |
| Tertiary Alcohol | Etherification | NaH, R-X | 3-Alkoxy-3-methylcyclohexan-1-one |
| Tertiary Alcohol | Esterification | Acyl Chloride, Pyridine | 3-Acyloxy-3-methylcyclohexan-1-one |
Reactions Involving the Tertiary Hydroxyl Group
The tertiary alcohol in this compound presents unique reactivity, often influenced by steric hindrance and the electronic nature of the neighboring ketone group.
Derivatization via Esterification and Etherification
The conversion of the hydroxyl group into esters and ethers is a common strategy for functional group manipulation and for the synthesis of new chemical entities.
Esterification: The direct esterification of tertiary alcohols, such as the one in this compound, through the Fischer esterification method with carboxylic acids is generally inefficient. youtube.com This is primarily due to steric hindrance around the tertiary carbon, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid, and the propensity for the tertiary carbocation intermediate to undergo elimination. youtube.com More effective methods for the esterification of tertiary alcohols involve the use of more reactive acylating agents. youtube.com Reaction with acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine, can lead to the formation of the corresponding ester. youtube.comsciencemadness.org Another approach is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
| Reaction | Reagents | Product | Notes |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Chloride (e.g., Acetyl Chloride) | 3-methyl-1-oxocyclohexan-3-yl acetate | Reaction with acid chlorides is more suitable for tertiary alcohols than Fischer esterification. youtube.comsciencemadness.org |
Etherification: The Williamson ether synthesis, a common method for preparing ethers involving an alkoxide and an alkyl halide, is generally not suitable for tertiary alcohols. masterorganicchemistry.comwikipedia.org The tertiary alkoxide of this compound would be highly basic and sterically hindered, favoring an elimination (E2) reaction with the alkyl halide over the desired substitution (SN2) reaction. masterorganicchemistry.comwikipedia.org However, methods for the synthesis of tertiary alkyl ethers have been developed, for instance, through the reaction of tertiary alcohols with alkyl halides under conditions that favor an SN1 mechanism or by using specific catalysts. organic-chemistry.org
| Reaction | Reagents | Product | Notes |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) + Strong Base (e.g., NaH) | 3-methoxy-3-methylcyclohexan-1-one | Prone to elimination reactions; Williamson ether synthesis is generally not favored for tertiary alcohols. masterorganicchemistry.comwikipedia.org |
Dehydration Reactions and Olefin Formation
The tertiary hydroxyl group of this compound can be eliminated through acid-catalyzed dehydration to form an alkene. This reaction typically proceeds through an E1 mechanism. vaia.com Protonation of the hydroxyl group by an acid creates a good leaving group (water), which then departs to form a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom to form a double bond.
The dehydration of this compound can potentially yield two isomeric unsaturated ketones, depending on which adjacent proton is removed. The formation of the more substituted and conjugated alkene is generally favored according to Zaitsev's rule and the stability of the resulting conjugated system. vaia.com
| Product | Structure | Notes |
| 3-Methylcyclohex-2-en-1-one | The α,β-unsaturated ketone is the thermodynamically favored product due to conjugation of the double bond with the carbonyl group. vaia.com | |
| 3-Methylcyclohex-3-en-1-one | A possible isomer, but generally less favored. |
Reactions at the Ketone Carbonyl Moiety
The ketone group in this compound is a site for a variety of nucleophilic addition and condensation reactions.
Reduction Pathways to Alcohols
The ketone carbonyl can be selectively reduced to a secondary alcohol, yielding 3-methylcyclohexane-1,3-diol. This transformation can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like tertiary alcohols or esters under standard conditions. masterorganicchemistry.comchemguide.co.ukncert.nic.inpressbooks.publibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent or during an acidic workup, yields the secondary alcohol. chemguide.co.uklibretexts.org
| Reaction | Reagent | Product | Notes |
| Reduction | Sodium Borohydride (NaBH₄) | 3-Methylcyclohexane-1,3-diol | NaBH₄ is a chemoselective reagent for the reduction of ketones in the presence of less reactive functional groups. masterorganicchemistry.comncert.nic.in |
Condensation Reactions (e.g., Aldol Condensation, related systems)
The ketone in this compound has α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) and can therefore undergo aldol condensation reactions. lumenlearning.comwikipedia.orgpurechemistry.org In the presence of a base, an α-hydrogen can be removed to form an enolate ion. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (self-condensation) or a different carbonyl compound (crossed-aldol condensation). lumenlearning.comwikipedia.org
The initial product of the aldol addition is a β-hydroxy ketone. lumenlearning.comwikipedia.orgpurechemistry.org This product can often be isolated under mild conditions (e.g., low temperatures). lumenlearning.com However, upon heating, the β-hydroxy ketone can undergo dehydration to form a more stable α,β-unsaturated ketone, which is the final product of the aldol condensation. lumenlearning.commasterorganicchemistry.com
| Reaction Type | Conditions | Intermediate/Product | Notes |
| Aldol Addition (Self) | Base (e.g., NaOH), low temperature | β-hydroxy ketone | The enolate of one molecule adds to the ketone of another. lumenlearning.com |
| Aldol Condensation (Self) | Base (e.g., NaOH), heat | α,β-unsaturated ketone | Dehydration of the aldol addition product. masterorganicchemistry.com |
| Crossed-Aldol Condensation | Base, another carbonyl compound (e.g., benzaldehyde) | Crossed aldol product | Can lead to a mixture of products unless one partner is non-enolizable. wikipedia.org |
Formation of Imines, Oximes, and Hydrazones
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. ncert.nic.in These reactions are typically catalyzed by a weak acid and involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule. ncert.nic.in
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines.
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. youtube.comwikipedia.org The formation of oximes is a common method for the characterization and purification of ketones. prepchem.com
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones. numberanalytics.comwikipedia.orglibretexts.org Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction, which converts a ketone into a methylene (B1212753) group. libretexts.orgwikipedia.org
| Reactant | Product Type | Product Name |
| Primary Amine (R-NH₂) | Imine | N-alkyl/aryl-(3-hydroxy-3-methylcyclohexylidene)amine |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Hydrazine (NH₂NH₂) | Hydrazone | (3-Hydroxy-3-methylcyclohexan-1-ylidene)hydrazine |
Transformations of the Cyclohexane Ring System
The cyclohexane ring of this compound can undergo several transformations that alter its structure and functionality. These include the introduction of new functional groups through oxidation and the cleavage or rearrangement of the carbocyclic framework.
While direct studies on the C-H activation of this compound are not extensively reported, research on related cyclohexane and methylcyclohexane (B89554) systems provides valuable insights into potential oxidative functionalization pathways. mdpi.comresearchgate.net Manganese(III) complexes, for instance, have been shown to be effective catalysts for the oxidation of saturated hydrocarbons in the presence of an oxidant like trichloroisocyanuric acid (TCCA). mdpi.comresearchgate.net
In a related system, the oxidation of methylcyclohexane using a manganese(III) salen catalyst and TCCA resulted in a mixture of products, including chlorinated and unsaturated derivatives. mdpi.com This suggests that similar transformations could be possible for this compound, potentially leading to the introduction of a chlorine atom or a double bond into the cyclohexane ring. The regioselectivity of such reactions would likely be influenced by the directing effects of the existing hydroxyl and ketone groups.
Table 1: Representative Oxidative Functionalization of Methylcyclohexane with a Manganese(III) Catalyst
| Catalyst | Oxidant | Temperature (°C) | Products | Conversion (%) | Reference |
| [Mn(salen)Cl] | TCCA | 50 | 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene | ~30 | mdpi.com |
This table presents data for a related system to illustrate potential oxidative functionalization pathways.
The mechanism of such C-H functionalization reactions is thought to involve the formation of a high-valent metal-oxo species or radical intermediates that can abstract a hydrogen atom from the cyclohexane ring. mdpi.com The resulting carbon-centered radical can then be trapped by a halogen source or undergo further oxidation to form an alkene.
The strained nature of the cyclic system in conjunction with the presence of the β-hydroxy ketone moiety makes this compound susceptible to ring-opening and rearrangement reactions under various conditions.
Ring-Opening Reactions:
While specific ring-opening reactions of this compound are not well-documented, analogous transformations in similar systems suggest potential pathways. For instance, the Baeyer-Villiger oxidation of cyclic ketones with peroxy acids is a well-established method for ring expansion via the insertion of an oxygen atom, leading to the formation of a lactone. mdpi.com In the case of this compound, this reaction could potentially lead to a seven-membered lactone, although the directing effect of the tertiary hydroxyl group would need to be considered.
Another potential ring-opening pathway could involve fragmentation reactions initiated by the cleavage of the C1-C2 or C1-C6 bond. Such reactions are often observed in photochemical processes or under mass spectrometry conditions.
Rearrangement Reactions:
The β-hydroxy ketone functionality in this compound makes it a candidate for various rearrangement reactions, particularly under acidic or basic conditions. One such possibility is a pinacol-type rearrangement. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. Subsequent migration of an adjacent alkyl group (from the cyclohexane ring) would lead to a ring-contracted or ring-expanded product.
A Favorskii-type rearrangement could also be envisaged if the hydroxyl group is first converted to a good leaving group, such as a halide. Treatment of the resulting α-halo-β-hydroxy ketone with a base could induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which would then undergo ring opening to yield a carboxylic acid derivative with a contracted ring.
Table 2: Potential Rearrangement Pathways of this compound Derivatives
| Reaction Type | Conditions | Potential Product |
| Pinacol Rearrangement | Acidic | Ring-contracted or ring-expanded ketone |
| Favorskii Rearrangement | Conversion of OH to halide, then basic | Cyclopentanecarboxylic acid derivative |
This table outlines hypothetical rearrangement pathways based on the known reactivity of related β-hydroxy ketones.
The specific outcome of these rearrangement reactions would be highly dependent on the reaction conditions and the stability of the intermediates and products. Detailed mechanistic studies would be required to fully elucidate the operative pathways for this compound itself.
Analysis of the Stereogenic Center at C-3
The carbon atom at the C-3 position of this compound is a stereogenic center. This is because it is bonded to four different groups: a hydroxyl (-OH) group, a methyl (-CH3) group, a methylene group that is part of the cyclohexane ring (-CH2-), and a carbon atom that is also part of the ring and is adjacent to the carbonyl group. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-hydroxy-3-methylcyclohexan-1-one and (S)-3-hydroxy-3-methylcyclohexan-1-one.
The C-3 carbon is a tertiary carbon, meaning it is directly attached to three other carbon atoms. unacademy.com This specific arrangement of substituents around the C-3 carbon is what gives rise to the molecule's chirality. mdpi.com
Resolution of Enantiomers and Diastereomers
Since enantiomers have identical physical properties such as melting point, boiling point, and solubility, their separation, a process known as resolution, is a significant challenge. libretexts.org A common strategy to resolve a racemic mixture (a 50:50 mixture of enantiomers) is to convert the enantiomers into diastereomers by reacting them with a chiral resolving agent. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. libretexts.orglibretexts.org
For this compound, which is an alcohol, resolution can be achieved by reacting the racemic mixture with an enantiomerically pure chiral acid to form diastereomeric esters. libretexts.org These esters can then be separated, and subsequent hydrolysis of the separated esters would yield the individual (R) and (S) enantiomers of the original alcohol.
Another powerful technique for the resolution of enantiomers is kinetic resolution. This method utilizes the different reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org For instance, enzyme-catalyzed reactions are often highly stereoselective. Lipases, for example, have been successfully used in the kinetic resolution of similar cyclic β-hydroxy ketones through transesterification, yielding enantiomerically enriched products. researchgate.net
Asymmetric Synthesis Approaches to Specific Stereoisomers
To avoid the inherent 50% loss in a classical resolution of a racemate, asymmetric synthesis methods are employed to directly produce a specific stereoisomer. wikipedia.org These methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.
For the synthesis of specific stereoisomers of this compound, several strategies can be envisioned. One approach could involve the asymmetric reduction of a precursor diketone, 3-methylcyclohexane-1,3-dione, using a chiral reducing agent. Another potential route is the stereoselective addition of a methyl group to a 3-hydroxycyclohexanone precursor.
Furthermore, methods developed for the synthesis of other substituted cyclic compounds can provide insights. For example, the synthesis of all stereoisomers of 3-hydroxypipecolic acid has been achieved, demonstrating the feasibility of controlling stereochemistry in six-membered rings. nih.gov Similarly, asymmetric synthesis of 3-hydroxyprolines has been accomplished through photocyclization, showcasing another potential synthetic strategy. researchgate.net
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The stereochemistry at the C-3 position significantly influences the chemical reactivity and selectivity of this compound. The spatial arrangement of the hydroxyl and methyl groups affects how the molecule interacts with reagents.
For instance, in reactions involving the carbonyl group, the stereocenter at C-3 can direct the approach of a nucleophile, leading to diastereoselective transformations. This is a common phenomenon in cyclic systems where existing stereocenters influence the formation of new ones.
The stereoselectivity of reactions is a critical consideration in organic synthesis. For example, the hydroboration-oxidation of 1-methylcyclohexene is a well-studied stereoselective reaction that produces a predominance of one diastereomer. chemrxiv.org The principles governing such stereoselectivity would also apply to reactions of this compound. The relative orientation of the substituents on the cyclohexane ring will dictate the steric hindrance and electronic effects that govern the transition state energies of competing reaction pathways.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a powerful tool for probing the vibrational modes of 3-Hydroxy-3-methylcyclohexan-1-one. This technique measures the inelastic scattering of monochromatic light, revealing information about the specific chemical bonds and molecular symmetries within the structure. The resulting spectrum consists of shifts in frequency, known as Raman shifts, which correspond to the vibrational frequencies of the molecule's functional groups.
Table 1: Characteristic Raman Shifts for this compound Functional Groups
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |
| C-H Stretch | Alkane (Ring & Methyl) | 2850 - 3000 |
| C=O Stretch | Ketone (C=O) | 1700 - 1725 |
| C-C Stretch | Ring Skeleton | 800 - 1200 |
| C-O Stretch | Tertiary Alcohol | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₇H₁₂O₂ and a monoisotopic mass of approximately 128.08 Da. nih.govepa.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 128. The structure of the molecule, featuring a tertiary alcohol and a ketone within a cyclic system, dictates its fragmentation pathways. Common fragmentation events include:
Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.
Loss of a methyl group: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 113.
Dehydration: The loss of a water molecule (H₂O) from the hydroxyl group is a common pathway for alcohols, which would produce a fragment at m/z 110.
Isotopic analysis, particularly the presence of the ¹³C isotope, results in a small M+1 peak at m/z 129, with an intensity corresponding to the natural abundance of ¹³C.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Mass/Charge Ratio) | Proposed Identity/Origin |
| [C₇H₁₂O₂]⁺ | 128 | Molecular Ion (M⁺) |
| [C₆H₉O₂]⁺ | 113 | Loss of methyl radical (•CH₃) |
| [C₇H₁₀O]⁺ | 110 | Loss of water (H₂O) |
| [C₄H₇O]⁺ | 71 | Alpha-cleavage at C2-C3 |
| [C₅H₉O]⁺ | 85 | Alpha-cleavage at C1-C6 |
Electronic Absorption and Chiroptical Spectroscopy
The UV-Vis spectrum of this compound is characterized by the electronic transitions associated with its carbonyl chromophore. As the ketone is not conjugated with any other double bonds, the spectrum is expected to show a weak absorption band in the ultraviolet region. This absorption corresponds to the n → π* (n-to-pi-star) transition, where a non-bonding electron from an oxygen lone pair is promoted to an anti-bonding π* orbital of the carbonyl group.
This transition is formally forbidden by symmetry rules, which accounts for its characteristically low molar absorptivity (ε). For simple, non-conjugated cyclic ketones, this absorption typically occurs in the range of 270-300 nm. The exact position and intensity can be influenced by the solvent environment.
Table 3: Electronic Transition Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Carbonyl (C=O) | n → π* | ~270 - 300 |
The presence of a chiral center at the C3 position, which bears both a hydroxyl and a methyl group, makes this compound an optically active molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of such chiral compounds.
Both CD and ORD measure the differential interaction of the molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR). A plot of Δε versus wavelength results in a CD spectrum.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.
For this compound, the carbonyl chromophore's n → π* transition gives rise to a Cotton effect, which is a characteristic feature in both CD and ORD spectra around the wavelength of the absorption maximum. The sign (positive or negative) of the Cotton effect is directly related to the absolute configuration (R or S) of the stereocenter and the molecule's conformation.
Theoretical studies and experimental data on closely related molecules, such as 3-methylcyclohexanone, show that the conformation (i.e., whether the methyl group is in an axial or equatorial position) significantly influences the ORD curve. researchgate.net The Octant Rule for ketones can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. Therefore, CD and ORD are indispensable for determining the absolute configuration of the enantiomers of this compound and studying its conformational preferences in solution. researchgate.netrsc.org
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-Hydroxy-3-methylcyclohexan-1-one. These ab initio methods solve the electronic structure of the molecule to predict its geometry, energy, and various other properties with high accuracy.
Like its parent molecule, cyclohexanone (B45756), this compound exists in several conformations, with the chair form being the most stable. uci.edu The presence of methyl and hydroxyl substituents at the C3 position introduces the possibility of axial and equatorial orientations, leading to distinct conformers with different energies.
Theoretical calculations are essential to determine the optimized geometries and relative energies of these conformers. The most stable conformation is typically the chair form where bulky substituents occupy equatorial positions to minimize steric hindrance. For this compound, two primary chair conformers are of interest: one with the methyl group axial and the hydroxyl group equatorial, and the other with the methyl group equatorial and the hydroxyl group axial. A third conformer would have both groups in equatorial positions, which is generally not possible for substituents on the same carbon in a chair conformation. A fourth, high-energy conformer would have both groups in axial positions.
Energy minimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative stability of these conformers. The twist-boat conformer is also a possible, though typically less stable, conformation for cyclohexanone rings and would be considered in a thorough analysis. uci.edu
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Methyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | Axial | 0.00 (Reference) |
| Chair 2 | Axial | Equatorial | 0.5 - 1.5 |
| Twist-Boat | - | - | > 5.0 |
Note: This data is illustrative and based on general principles of conformational analysis. The equatorial methyl/axial hydroxyl conformer is often more stable due to the A-value of the methyl group being larger than that of the hydroxyl group.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. dntb.gov.ua
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP map would show a negative potential (red/yellow) around the carbonyl oxygen and hydroxyl oxygen, indicating these are sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. researchgate.net
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Relates to chemical reactivity and stability |
Note: This data is illustrative, based on typical values for similar ketones. researchgate.net
Quantum mechanical calculations can accurately predict various spectroscopic parameters.
NMR: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecule's structure. The calculated shifts for the different conformers can also help in understanding the conformational equilibrium in solution.
IR: The vibrational frequencies calculated using QM methods correspond to the peaks in an infrared (IR) spectrum. These calculations can aid in the assignment of major functional group frequencies, such as the C=O stretch of the ketone and the O-H stretch of the alcohol.
UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the n→π* transition of the carbonyl group would be a key feature. researchgate.net
QM calculations are instrumental in studying reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net
For example, the mechanism of the reduction of the ketone or reactions at the alpha-carbon can be investigated. uvm.edu The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. uci.edu Analysis of the transition state's geometry and vibrational frequencies confirms the nature of the reaction pathway.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QM studies are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular motion.
For this compound, MD simulations could be used to:
Study the conformational changes and the rate of interconversion between different chair and boat forms in various solvents.
Analyze the solvation structure and the hydrogen bonding network between the molecule and solvent (e.g., water).
Investigate how the molecule behaves at different temperatures and pressures.
These simulations provide insights into the flexibility of the molecule and the influence of its environment on its structure and behavior.
Docking Studies for Molecular Interactions (e.g., enzyme binding)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large receptor molecule, typically a protein or enzyme. researchgate.netscielo.org.za This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
A docking study would involve:
Obtaining the 3D structure of a target enzyme, for example, a reductase or a monooxygenase. nih.gov
Placing the this compound molecule into the enzyme's active site in various orientations and conformations.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest energy score is predicted to be the most favorable binding mode.
The results would reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hydroxyl and carbonyl groups of this compound would be expected to form key hydrogen bonds with amino acid residues in the active site.
Table 3: Hypothetical Docking Study Results for this compound
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Carbonyl Reductase | -7.2 | TYR 192, SER 140 | Hydrogen Bond |
| TRP 229 | Pi-Alkyl | ||
| Flavin-Monooxygenase | -6.8 | ASN 313, GLY 105 | Hydrogen Bond |
| ILE 450 | Hydrophobic |
Note: This data is purely illustrative to demonstrate the output of a typical docking study.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Cyclohexanone |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical transformation. These models are built on the principle that the structural features of a molecule, such as its electronic properties and steric profile, directly influence its reactivity. By quantifying these structural descriptors, QSRR aims to predict the reactivity of new or untested compounds within the same chemical class.
For this compound, a QSRR study would seek to establish a predictive model for its reactivity in various reactions, such as nucleophilic additions to the carbonyl group or oxidations. Such a model would be invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing new derivatives with tailored reactivity.
Theoretical Framework
The foundation of QSRR for a compound like this compound lies in the systematic quantification of how its substituents—the hydroxyl and methyl groups—and the cyclohexanone ring itself influence the transition state energy of a given reaction. The reactivity of the carbonyl group is paramount and is primarily governed by electronic and steric factors.
Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. Electron-withdrawing groups attached to the cyclohexanone ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity and thus its reactivity. The hydroxyl group at the 3-position can exert an inductive electron-withdrawing effect, while the methyl group has a weak electron-donating inductive effect.
Steric Effects: The rate and stereochemical outcome of reactions at the carbonyl carbon are highly sensitive to steric hindrance. The methyl group and the axial hydrogens on the cyclohexane (B81311) ring can impede the approach of a nucleophile. The chair conformation of the cyclohexanone ring presents two distinct faces for nucleophilic attack: the axial and equatorial faces. The presence of the 3-methyl group can influence the preferred trajectory of the incoming nucleophile, a factor that is critical in determining the stereoselectivity of the reaction.
A common theoretical framework for developing QSRR models is the use of Linear Free-Energy Relationships (LFERs), such as the Taft equation. wikipedia.orgdalalinstitute.com The Taft equation separates the contributions of electronic (polar) and steric effects of substituents on reaction rates:
log(k/k₀) = ρσ + δEₛ
Where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for a reference compound (e.g., cyclohexanone itself).
σ* is the polar substituent constant, quantifying the electronic effect.
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects. wikipedia.org
Eₛ is the steric substituent constant.
δ is the sensitivity of the reaction to steric effects. wikipedia.orgdalalinstitute.com
For a QSRR study of this compound and its derivatives, one would systematically vary substituents on the ring and measure their reaction rates. The resulting data would then be fitted to the Taft equation or a similar multiparameter equation to derive a predictive model.
Key Molecular Descriptors
To build a robust QSRR model, a range of molecular descriptors that numerically represent the structural features of the molecule are calculated. For this compound and related cyclohexanones, these descriptors would fall into several categories:
Electronic Descriptors: These quantify the electronic environment of the molecule.
Partial Atomic Charges: The charge on the carbonyl carbon is a direct indicator of its electrophilicity.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for nucleophilic attack, with a lower LUMO energy indicating higher reactivity.
Hammett (σ) and Taft (σ) constants:* These are empirically derived parameters that describe the electron-donating or electron-withdrawing ability of substituents. scribd.comwikipedia.org
Steric Descriptors: These describe the three-dimensional size and shape of the molecule.
Taft Steric Parameter (Eₛ): An empirical measure of the steric bulk of a substituent. wikipedia.org
Molar Refractivity (MR): Related to the volume of a substituent and its polarizability.
Topological Indices: Such as the Kier or Balaban indices, which describe molecular shape and branching.
Conformational Descriptors: For a flexible molecule like a cyclohexanone derivative, descriptors related to its conformational preferences are important.
Dihedral Angles: Describing the ring pucker.
Energy difference between conformers: The relative stability of different chair and boat conformations can influence reactivity.
Data and Model Development
The development of a QSRR model involves a series of steps:
Data Set Assembly: A dataset of structurally related compounds with experimentally measured reactivity data (e.g., rate constants for reduction, equilibrium constants for cyanohydrin formation) is compiled.
Descriptor Calculation: For each compound in the dataset, a set of relevant molecular descriptors is calculated using computational chemistry software.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the measured reactivity.
Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and by predicting the reactivity of a set of compounds not used in the model training (an external test set).
While a specific QSRR model for this compound is not extensively reported in the literature, data from studies on related substituted cyclohexanones can illustrate the principles. For example, the stereoselectivity of hydride reduction is highly dependent on the steric and electronic nature of substituents on the cyclohexanone ring.
Below is a table with hypothetical and literature-derived data to illustrate the kind of information used in a QSRR study of cyclohexanone reduction. The reactivity is expressed as the percentage of axial attack by a hydride nucleophile, which reflects the interplay of steric and electronic effects.
| Compound | Substituent(s) | Steric Parameter (Eₛ) | Electronic Parameter (σ*) | % Axial Attack (Hydride Reduction) |
| Cyclohexanone | None | 0.00 | 0.00 | ~86 |
| 2-Methylcyclohexanone | 2-CH₃ | -1.24 | -0.10 | ~79 |
| 3-Methylcyclohexanone | 3-CH₃ | -1.24 | -0.10 | ~88 |
| 4-Methylcyclohexanone | 4-CH₃ | -1.24 | -0.10 | ~80 |
| 4-tert-Butylcyclohexanone | 4-t-Bu | -2.78 | -0.15 | ~90 |
| This compound | 3-OH, 3-CH₃ | - | - | (Predicted) |
Note: The values for % Axial Attack are approximate and can vary with the specific hydride reagent and reaction conditions. The Steric (Eₛ) and Electronic (σ) parameters are for the individual substituents.*
A QSRR model derived from such data would aim to predict the % Axial Attack for a compound like this compound based on the combined steric and electronic contributions of its hydroxyl and methyl groups. The model would quantify how the electron-withdrawing nature of the hydroxyl group and the steric bulk of both substituents modulate the inherent reactivity of the cyclohexanone core.
Applications As a Precursor in Complex Molecule Synthesis
Role in Natural Product Total Synthesis
The total synthesis of natural products is a cornerstone of organic chemistry, often requiring innovative strategies and versatile building blocks. While there are no prominent examples in the literature detailing the use of 3-Hydroxy-3-methylcyclohexan-1-one in the total synthesis of a specific natural product, its structure is reminiscent of motifs found in various terpenoids and other polycyclic natural products. Hypothetically, the cyclohexanone (B45756) ring could serve as a foundational scaffold for constructing more elaborate ring systems through annulation reactions. The tertiary alcohol and ketone functionalities offer handles for stereoselective transformations, which are crucial in the asymmetric synthesis of complex natural products.
Synthesis of Pharmaceutical Intermediates and Analogues
The development of novel pharmaceuticals often involves the synthesis of a wide array of analogues of a lead compound to explore structure-activity relationships. Although no specific pharmaceutical intermediates are directly synthesized from this compound in documented research, its potential is evident. For instance, research has been conducted on the synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives, which are cyclic homologues of 3-hydroxy-3-methylglutaric acid, a known inhibitor of HMG-CoA reductase. scholaris.ca This suggests that cyclohexanone derivatives with similar substitution patterns are of interest in medicinal chemistry. The core structure of this compound could be modified to generate libraries of compounds for screening against various biological targets.
Building Block for Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The functional groups within this compound provide multiple avenues for its incorporation into heterocyclic systems. The ketone can undergo condensation reactions with binucleophiles to form fused heterocyclic rings. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The tertiary alcohol could be used to direct reactions or be transformed into other functional groups to facilitate different cyclization strategies. However, specific examples of its use as a building block for heterocyclic compounds are not described in the current body of scientific literature.
Contribution to the Development of Chiral Scaffolds
Chiral scaffolds are essential tools in asymmetric synthesis, providing a rigid framework to control the stereochemical outcome of reactions. The racemic mixture of this compound contains a chiral center at the carbon bearing the hydroxyl and methyl groups. Resolution of this racemate or an asymmetric synthesis of one of its enantiomers would yield a valuable chiral building block. This enantiopure compound could then be used to construct more complex chiral molecules, where the stereochemistry of the initial scaffold influences the formation of new stereocenters. While the concept of using such chiral cyclohexanone derivatives is well-established, specific research detailing the application of enantiopure this compound in the development of chiral scaffolds is currently lacking.
Mechanistic Studies of Biological Interactions Molecular and Biochemical Level
Investigations as a Model Compound for Metabolic Pathways and Enzyme Mechanisms
3-Hydroxy-3-methylcyclohexan-1-one serves as a valuable model compound for probing the intricacies of various metabolic pathways and enzyme mechanisms due to its structural similarity to key biological intermediates.
The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase is a critical enzyme in cholesterol biosynthesis and ketogenesis, catalyzing the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA nih.govwikipedia.org. The specificity of this enzyme is not absolute, and it can interact with various substrate analogs. This allows for the study of how modifications to the substrate structure affect binding and catalysis.
The structure of this compound, with its hydroxyl group and methyl group on a cyclohexanone (B45756) ring, presents an interesting case for studying enzyme-substrate interactions. While not a direct substrate, its core structure shares features with the natural substrate of HMG-CoA synthase. Studies on substrate and inhibitor specificity of HMG-CoA reductase, a related enzyme in the mevalonate pathway, have shown that variations in substituents at the C-3 position of the acyl-CoA substrate significantly impact affinity nih.gov. For instance, the affinity increases in the sequence CH2, C(CH3)2, CH(CH3), C(OH)CH3, CH(OH) nih.gov. This suggests that the hydroxyl and methyl groups on this compound could play a significant role in its potential interaction with such enzymes.
Enzymatic reactions are often highly stereoselective. For example, HMG-CoA reductase is stereospecific for the (3S)-isomer of HMG-CoA nih.gov. It is plausible that any enzymatic interaction with this compound would also exhibit stereoselectivity, favoring one enantiomer over the other. The specific stereochemistry of the hydroxyl and methyl groups on the cyclohexanone ring would be a determining factor in the strength and nature of this interaction.
Table 1: Comparison of Structural Features of HMG-CoA and this compound
| Feature | HMG-CoA | This compound |
| Core Structure | Glutaric acid backbone with Coenzyme A | Cyclohexanone ring |
| Key Functional Groups | 3-hydroxy, 3-methyl, Thioester | 3-hydroxy, 3-methyl, Ketone |
| Potential for Interaction | Natural substrate for HMG-CoA synthase and reductase | Potential analog for studying enzyme binding and specificity |
Elucidation of Molecular Targets and Biochemical Pathways
By studying how this compound and its analogs interact with specific enzymes, researchers can elucidate their molecular targets and the biochemical pathways they may influence. The structural resemblance to intermediates in leucine metabolism and ketogenesis suggests that its primary targets are likely to be enzymes within these pathways nih.govresearchgate.net.
Databases of metabolic pathways, such as MetaCyc, provide a comprehensive overview of the network of biochemical reactions and can be used to predict potential interactions based on structural similarity nih.govmetacyc.org. The identification of enzymes that can bind to or are inhibited by this compound would be the first step in mapping its journey through the metabolic landscape.
Biochemical Pathway Perturbations (e.g., related glutaric acid)
The accumulation of certain organic acids can lead to significant perturbations in biochemical pathways, as seen in inherited metabolic disorders. For instance, 3-hydroxy-3-methylglutaric aciduria is a condition caused by mutations in the HMGCL gene, which encodes for HMG-CoA lyase nih.govnih.gov. This leads to the buildup of 3-hydroxy-3-methylglutaric acid and other metabolites, causing severe neurological symptoms nih.govmdpi.com.
The introduction of this compound into a biological system could potentially perturb related pathways. If it acts as an inhibitor of a key enzyme, it could lead to the accumulation of upstream metabolites and a deficiency of downstream products. For example, if it were to inhibit an enzyme in the leucine degradation pathway, it might lead to a metabolic state with some similarities to organic acidurias. Studying these perturbations can provide valuable information about the regulation and interconnection of metabolic pathways.
Interaction with Receptors at the Molecular Level
Beyond enzymatic interactions, small molecules can also exert their effects by binding to specific receptors. While there is no direct evidence of this compound binding to known receptors, its structure, containing both a hydrogen bond donor (hydroxyl group) and acceptor (ketone group), gives it the potential to interact with the binding pockets of various proteins.
The principles of molecular recognition, which govern how a ligand binds to a receptor, would apply. These include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The specific three-dimensional arrangement of the functional groups in this compound would determine its affinity and specificity for any potential receptor.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and are used to understand how the chemical structure of a compound relates to its biological activity drugdesign.org. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key chemical features responsible for its biological effects.
For this compound, SAR studies could involve the synthesis and testing of a series of analogs. Modifications could include altering the position of the hydroxyl and methyl groups, changing the ring size, or introducing other functional groups. The results of these studies would provide a detailed map of the molecular requirements for interaction with its biological target. For example, the importance of the carbonyl group and hydroxyl groups in forming hydrogen bonds with a receptor site could be assessed by comparing the activity of analogs where these groups are modified or removed drugdesign.orgacs.org.
Table 2: Potential Analog Modifications for SAR Studies of this compound
| Analog Modification | Rationale | Predicted Effect on Activity |
| Removal of the 3-hydroxyl group | Assess the importance of the hydrogen bond donating group. | Likely decrease in binding affinity if hydrogen bonding is critical. |
| Removal of the 3-methyl group | Determine the role of steric bulk and hydrophobicity at this position. | May increase or decrease activity depending on the size of the binding pocket. |
| Changing the position of the hydroxyl group | Probe the specific spatial requirements of the binding site. | Activity is expected to be highly sensitive to positional changes. |
| Oxidation of the hydroxyl group to a ketone | Investigate the effect of removing the hydrogen bond donor. | Potential loss of specific hydrogen bond interactions. |
| Reduction of the ketone to a hydroxyl group | Examine the importance of the hydrogen bond acceptor. | Likely to alter binding mode and activity. |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Catalytic Transformations and Reaction Design
The inherent functionalities of 3-Hydroxy-3-methylcyclohexan-1-one make it a prime candidate for a variety of novel catalytic transformations. Future research is anticipated to focus on developing stereoselective and efficient catalytic systems to manipulate its structure and unlock new chemical pathways.
One promising avenue lies in the enantioselective α-hydroxylation of the ketone moiety. While methods for the asymmetric α-hydroxylation of ketones using phase-transfer catalysis with molecular oxygen have been developed for a range of cyclic ketones, applying and optimizing these for this compound could provide access to valuable chiral building blocks with multiple stereocenters. acs.org Such transformations would be crucial for the synthesis of complex natural products and pharmaceuticals.
Furthermore, the development of catalytic dehydrogenation processes presents another exciting research direction. For instance, palladium-catalyzed aerobic dehydrogenation has been shown to convert cyclohexanone (B45756) to cyclohexenone. nih.gov Investigating similar catalytic systems for this compound could lead to the synthesis of α,β-unsaturated ketones, which are versatile intermediates in organic synthesis. The presence of the hydroxyl group could influence the regioselectivity of such reactions, offering pathways to unique unsaturated structures.
The design of reactions that leverage both the hydroxyl and ketone groups simultaneously is also a key area for future exploration. This could involve intramolecular reactions facilitated by novel catalysts to form bicyclic or spirocyclic systems, significantly increasing the molecular complexity in a single step.
Integration into Materials Science for Advanced Applications
The bifunctional nature of this compound provides intriguing possibilities for its integration into the field of materials science, particularly in the synthesis of novel polymers with tailored properties.
A significant area of future research will likely involve the ring-opening polymerization (ROP) of lactones derived from this compound. The Baeyer-Villiger oxidation of cyclic ketones is a well-established method for producing lactones, and applying this to our target molecule could yield a functionalized caprolactone monomer. The resulting polymers would possess pendant hydroxyl and methyl groups, which could influence their physical and chemical properties, such as crystallinity, degradation rate, and hydrophilicity. The synthesis of functional polyolefins via ring-opening metathesis polymerization (ROMP) of functionalized cyclopentenes and their copolymerization with other cyclic olefins has been demonstrated, suggesting a viable pathway for incorporating monomers derived from this compound into advanced polymer architectures. rsc.orgrsc.org
The hydroxyl group of this compound can also serve as a reactive handle for grafting onto existing polymer backbones or for use as a chain initiator or terminator in various polymerization processes. This could lead to the development of new biodegradable polyesters, polycarbonates, or polyurethanes with enhanced functionalities. For instance, the ring-opening polymerization of cyclohexene oxide, catalyzed by iron(III) complexes, produces poly(cyclohexene oxide), a polymer with applications in coatings and sealants. nih.govmdpi.com A similar approach using derivatives of this compound could yield polymers with unique thermal and mechanical properties.
Development of Sustainable Synthetic Routes and Processes
The principles of green chemistry are increasingly guiding synthetic strategies, and the development of sustainable routes to this compound and its derivatives is a critical area for future research.
Biocatalysis offers a promising and environmentally benign approach. The use of enzymes, either as isolated catalysts or in whole-cell systems, can provide high selectivity under mild reaction conditions. For example, biocatalytic strategies for the asymmetric synthesis of α-hydroxy ketones are known, and these could be adapted for the enantioselective synthesis of this compound. semanticscholar.org Furthermore, the kinetic resolution of racemic mixtures using immobilized enzymes, as demonstrated for 3-hydroxy-3-phenylpropanonitrile, presents a viable strategy for obtaining enantiomerically pure forms of this compound. nih.gov
Another avenue for sustainable synthesis involves the use of renewable starting materials and energy-efficient catalytic processes. Research into the synthesis of this compound from biomass-derived feedstocks would be a significant step towards a more sustainable chemical industry. Additionally, exploring flow chemistry and other process intensification technologies could lead to more efficient and safer manufacturing processes.
Advanced Mechanistic Biological Studies at the Subcellular Level
While the biological activities of this compound are not yet extensively studied, the known bioactivities of related cyclohexanone derivatives suggest that this compound and its derivatives could possess interesting pharmacological properties.
Future research should focus on a systematic evaluation of the cytotoxic and antiproliferative activities of this compound and its synthesized derivatives against a panel of cancer cell lines. Studies on other cyclohexanone derivatives isolated from fungi have demonstrated cytotoxic effects against various human carcinoma cell lines. nih.gov Investigating the mechanism of action at the subcellular level will be crucial. This could involve identifying specific molecular targets, such as enzymes or receptors, and elucidating the downstream signaling pathways that are affected. For instance, some cyclohexenone derivatives have been shown to exhibit anticancer activity by targeting microtubules and topoisomerases. researchgate.netresearchgate.net
Advanced techniques in molecular and cell biology, such as proteomics, transcriptomics, and high-content imaging, can be employed to gain a comprehensive understanding of the cellular responses to treatment with these compounds. These studies could reveal novel mechanisms of action and identify potential biomarkers for predicting therapeutic efficacy.
Expansion of Synthetic Utility towards Undiscovered Chemical Space
The unique structural features of this compound make it a versatile building block for the synthesis of a wide range of novel and complex molecules, thereby expanding the accessible chemical space.
A key area of future research will be the use of this compound as a scaffold for the synthesis of novel heterocyclic compounds . The combination of a ketone and a hydroxyl group provides multiple reaction sites for cyclization reactions. For example, condensation reactions with various binucleophiles could lead to the formation of diverse heterocyclic systems, such as pyrimidines, pyrazoles, and benzodiazepines, which are prevalent in medicinal chemistry. The synthesis of heterocyclic compounds from readily available starting materials is a cornerstone of drug discovery. amazonaws.comclockss.org
Furthermore, the chiral pool of enantiomerically pure this compound, obtained through asymmetric synthesis or resolution, can be utilized in the synthesis of complex natural products and their analogues. The defined stereochemistry of the starting material can be transferred to the final products, which is often crucial for their biological activity. The development of synthetic strategies that allow for the selective modification of either the ketone or the hydroxyl group will be essential for unlocking the full synthetic potential of this versatile molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
